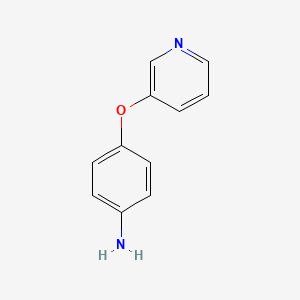

4-(Pyridin-3-yloxy)aniline

描述

Significance of Aryloxy-Aniline Scaffolds in Modern Organic and Medicinal Chemistry

The aryloxy-aniline scaffold, of which 4-(Pyridin-3-yloxy)aniline is a prime example, is a privileged structure in modern organic and medicinal chemistry. This structural motif is frequently employed in the design of bioactive molecules, especially kinase inhibitors. The combination of an aniline (B41778) ring and an aryl group connected by an ether linkage provides a unique three-dimensional architecture that can effectively interact with the active sites of enzymes.

The significance of this scaffold lies in its ability to engage in multiple types of non-covalent interactions. The aniline portion can act as a hydrogen bond donor, while the nitrogen atom in the pyridine (B92270) ring (in the case of pyridin-yloxy-anilines) can act as a hydrogen bond acceptor. Furthermore, the aromatic rings are capable of participating in π-π stacking interactions with aromatic amino acid residues within protein targets. These combined interactions can lead to high-affinity binding and potent inhibition of enzymes like protein kinases, which are crucial targets in oncology.

While the aniline substructure is a common feature in many pharmacologically active compounds, it can also present challenges, such as a tendency for bioactivation by metabolic enzymes, which can lead to potential toxicity. acs.org Therefore, a significant area of research focuses on creating derivatives of the aryloxy-aniline scaffold to optimize its pharmacological properties, enhance metabolic stability, and improve its selectivity for specific biological targets. acs.org The versatility of this scaffold allows chemists to introduce a wide variety of substituents to fine-tune these properties, making it a cornerstone in the development of new therapeutic agents.

Current Research Landscape and Future Perspectives for this compound

The current research landscape for this compound is dominated by its use as a key intermediate in the synthesis of targeted therapies, most notably protein kinase inhibitors. While the compound itself is not typically the final active pharmaceutical ingredient, it serves as a foundational scaffold upon which more complex and potent molecules are built. Research has demonstrated that derivatives incorporating this moiety exhibit significant inhibitory activity against various kinases implicated in cancer.

For instance, computational docking and quantitative structure-activity relationship (QSAR) studies have been performed on derivatives of similar scaffolds, such as 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, to understand their interactions with c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.govupch.edu.pe These studies help in analyzing the molecular features that contribute to high inhibitory activity. nih.govupch.edu.pe Similarly, other research has focused on preparing series of related compounds, like 4-anilino-7-pyridyl-3-quinolinecarbonitriles, as inhibitors of Src kinase. nih.gov

The future of this compound in research is poised to continue along the trajectory of drug discovery and development. A key perspective is the rational design of novel derivatives with improved efficacy and "drug-like" properties. This includes modifying the core structure to enhance metabolic stability and reduce potential off-target effects. One explored strategy involves the replacement of phenyl rings with pyridine rings to decrease lipophilicity and potentially reduce metabolic breakdown. acs.org

Further research will likely focus on:

Synthesis of Diverse Libraries: Using this compound as a starting material to generate large libraries of derivatives for high-throughput screening against a wide range of biological targets.

Dual-Target Inhibitors: Designing molecules based on this scaffold that can simultaneously inhibit multiple key signaling pathways in diseases like cancer, such as the development of dual Mer/c-Met inhibitors. nih.gov

Structure-Based Drug Design: Utilizing advanced structural biology and computational modeling to design next-generation inhibitors with high potency and selectivity, building upon the foundational aryloxy-aniline core.

The following table summarizes the biological activities of some representative derivatives that utilize a similar aryloxy-aniline framework, highlighting the importance of this structural class in medicinal chemistry.

| Derivative Class | Target | Application/Significance | Source |

| 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives | c-Met kinase | Potential anticancer agents; used in QSAR and docking studies to identify key features for high inhibitory activity. | nih.govupch.edu.pe |

| 4-Anilino-7-pyridyl-3-quinolinecarbonitriles | Src kinase | A lead compound from this series showed potent enzymatic and cellular activity, and in vivo anti-tumor activity. | nih.gov |

| 2-Substituted Aniline Pyrimidine Derivatives | Mer/c-Met kinase | Development of dual inhibitors for cancer therapy. | nih.gov |

| 4-(pyridin-4-yloxy)benzamide derivatives | c-Met kinase | A promising compound showed excellent activity against A549, HeLa, and MCF-7 cancer cell lines. | sci-hub.se |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-pyridin-3-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLIXJKSPVCNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390206 | |

| Record name | 4-(pyridin-3-yloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80650-45-9 | |

| Record name | 4-(pyridin-3-yloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-3-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Pyridin 3 Yloxy Aniline and Analogues

Strategies for the Formation of the Pyridin-3-yloxy Linkage

The formation of the ether bond between the pyridine (B92270) and aniline (B41778) rings is a pivotal step in the synthesis of 4-(Pyridin-3-yloxy)aniline. The two primary strategies employed are nucleophilic aromatic substitution and metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a well-established method for forming the pyridin-3-yloxy linkage. wikipedia.orgchemistrysteps.com This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org In the synthesis of this compound, this is often achieved by reacting 3-hydroxypyridine (B118123) with an activated aryl halide, such as 4-fluoronitrobenzene. The electron-withdrawing nitro group on the benzene (B151609) ring activates it for nucleophilic attack by the deprotonated 3-hydroxypyridine. chemistrysteps.commasterorganicchemistry.com The reaction is generally carried out in the presence of a base, like potassium carbonate, in a polar aprotic solvent. Pyridines are particularly reactive in SNAr reactions, especially when substituted at the ortho or para positions, due to the effective delocalization of the negative charge by the nitrogen atom. wikipedia.orgnih.gov

Metal-Catalyzed Coupling Reactions (e.g., Ullmann, Buchwald–Hartwig)

Metal-catalyzed cross-coupling reactions provide a versatile and powerful alternative for the synthesis of diaryl ethers. nih.govrsc.org

The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with a phenol. rsc.orgwikipedia.org Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. rsc.orgwikipedia.org However, modern advancements have led to the use of soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions. wikipedia.org Nano-sized metal catalysts have also gained attention due to their high surface-to-volume ratio, which facilitates rapid C-O bond formation. nih.gov

The Buchwald–Hartwig amination , a palladium-catalyzed reaction, has been adapted for the formation of C-O bonds, providing a valuable method for synthesizing aryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with an alcohol or phenol. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction, allowing for the coupling of a wide range of substrates under mild conditions. wikipedia.org

| Coupling Reaction | Catalyst | Typical Substrates | Key Features |

| Ullmann Condensation | Copper (Cu) | Aryl Halides, Phenols | Classic method, modern variants use ligands for milder conditions. rsc.orgwikipedia.org |

| Buchwald–Hartwig C-O Coupling | Palladium (Pd) | Aryl Halides/Triflates, Alcohols/Phenols | Versatile, wide substrate scope, mild reaction conditions. wikipedia.orgorganic-chemistry.org |

Construction of the Aniline Moiety via Reduction and Derivatization

A common route to the aniline functionality in this compound involves the reduction of a nitro group. The intermediate, 3-(4-nitrophenoxy)pyridine, formed from the SNAr reaction of 3-hydroxypyridine and 4-fluoronitrobenzene, can be readily reduced to the desired aniline.

A variety of reducing agents can be employed for this transformation. wikipedia.org Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a widely used and efficient method. commonorganicchemistry.com Other reagents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic media also provide mild and effective reduction of the nitro group. commonorganicchemistry.comscispace.com The choice of reagent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups. researchgate.net

One-Pot and Cascade Reactions in this compound Synthesis

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. organic-chemistry.orgnih.gov In the synthesis of this compound, a one-pot approach could involve the formation of the diaryl ether linkage followed by the in-situ reduction of the nitro group without isolating the intermediate. Such a process would require careful selection of compatible reagents and reaction conditions. Cascade reactions, where a series of transformations occur in a sequential manner, can also be designed for the efficient assembly of complex molecules like pyrido[2,3-d]pyrimidines. rsc.org

Stereoselective Synthesis of Advanced Intermediates (if applicable to chiral analogues)

While this compound itself is achiral, the synthesis of chiral analogues requires stereoselective methods. nih.gov The introduction of a stereocenter, for instance, at a benzylic position, is of significant interest in medicinal chemistry. nih.gov Methodologies for achieving this include the use of chiral auxiliaries, such as oxazolidinones, to direct the stereochemical outcome of a reaction. nih.gov Asymmetric transfer hydrogenation of prochiral ketones is another strategy to produce enantioenriched intermediates. nih.gov Furthermore, stereospecific cross-coupling reactions of enantioenriched organoboron reagents have been developed to construct chiral aniline derivatives. nih.gov

In Depth Spectroscopic and Structural Elucidation of 4 Pyridin 3 Yloxy Aniline

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound. Through ionization and analysis of the mass-to-charge ratio of the resulting ions, it provides precise information on molecular mass and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its monoisotopic mass with high accuracy. For 4-(Pyridin-3-yloxy)aniline, which has a molecular formula of C₁₁H₁₀N₂O, the theoretical exact mass can be calculated. This experimental value is then compared against the theoretical mass to confirm the elemental composition.

Predicted data indicates that the monoisotopic mass of this compound is 186.07932 Da. google.com In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺. The predicted exact mass for this ion is 187.08660 m/z. google.com The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby providing unambiguous identification.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 187.08660 |

| [M+Na]⁺ | 209.06854 |

| [M-H]⁻ | 185.07204 |

| [M]⁺ | 186.07877 |

Data sourced from predicted values. google.com

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides valuable information about the connectivity of atoms and the presence of specific functional groups.

A comprehensive review of scientific literature did not yield specific experimental MS/MS studies for this compound. Therefore, a detailed analysis of its characteristic fragment ions and established fragmentation pathways is not available at this time. Such an analysis would typically involve the isolation of the [M+H]⁺ precursor ion (m/z 187.08660) followed by collision-induced dissociation (CID) to generate a spectrum of product ions, which would reveal the structural arrangement of the pyridinyl, ether, and aniline (B41778) moieties.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of a molecule's solid-state structure. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed electron density map can be generated, from which the atomic positions are determined.

As of this writing, the crystal structure of this compound has not been reported in the surveyed scientific literature. Consequently, definitive experimental data on its absolute configuration, bond lengths, bond angles, and torsional angles in the solid state are not available. A successful crystallographic study would provide crucial insights into the planarity and relative orientation of the pyridine (B92270) and aniline rings linked by the ether bridge.

The study of crystal packing reveals how molecules are arranged in a crystal lattice, which is governed by various intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions are fundamental to the physical properties of the solid material.

Given the absence of a published crystal structure for this compound, an analysis of its specific intermolecular interactions and crystal packing motifs cannot be performed. Such an analysis would require the atomic coordinates from a single-crystal X-ray diffraction experiment to identify and characterize the non-covalent forces that dictate the supramolecular architecture.

Computational Chemistry and Theoretical Investigations of 4 Pyridin 3 Yloxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can determine a wide range of molecular properties from the ground up.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. This method is particularly well-suited for determining the ground state geometry and electronic properties of molecules like 4-(Pyridin-3-yloxy)aniline. DFT calculations are used to find the optimized molecular structure, which corresponds to the minimum energy conformation of the molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles between the aniline (B41778) and pyridine (B92270) rings.

The electronic properties, such as total energy, dipole moment, and the distribution of electron density, are also readily obtained from DFT calculations. These properties are critical for understanding the molecule's polarity and its interaction with other molecules and with external electric fields. Computational studies on analogous phenoxyaniline (B8288346) and pyridine derivatives consistently utilize DFT for reliable structural and electronic insights. tandfonline.comresearchgate.netniscpr.res.innih.gov

Illustrative Geometrical Parameters of a DFT-Optimized Structure:

| Parameter | Typical Value Range |

|---|---|

| C-N (aniline) bond length | 1.38 - 1.42 Å |

| C-O (ether) bond length | 1.36 - 1.40 Å |

| C-N (pyridine) bond length | 1.33 - 1.35 Å |

The accuracy of DFT calculations is highly dependent on the choice of the level of theory and the basis set. The level of theory refers to the specific functional used (e.g., B3LYP, PBE0), while the basis set is a set of mathematical functions used to represent the electronic wavefunctions (e.g., 6-31G*, cc-pVTZ).

For molecules containing nitrogen and oxygen atoms with lone pairs, such as this compound, it is crucial to use basis sets that include polarization and diffuse functions. Polarization functions allow for the description of non-spherical electron distributions, while diffuse functions are important for accurately modeling weakly bound electrons. A common choice for molecules of this size is the Pople-style 6-311++G(d,p) basis set, which provides a good compromise between accuracy and computational resources. ijcce.ac.irmostwiedzy.pl The selection of the functional, such as B3LYP, is also critical as it approximates the exchange-correlation energy, a key component of the total energy in DFT. mostwiedzy.pl

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic spectra. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO is likely to be distributed over the electron-deficient pyridine ring. This distribution suggests that the aniline moiety would be the initial site of electrophilic attack, while the pyridine ring would be susceptible to nucleophilic attack. The HOMO-LUMO gap also provides a first approximation of the energy required for electronic transitions, which is useful in interpreting UV-Visible spectra. ijcce.ac.ir

Illustrative FMO Data for a Related Molecule:

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For this compound, the MEP surface would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage, indicating these as likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the aniline's amino group would likely exhibit a positive potential, making them potential sites for nucleophilic interaction. The MEP analysis provides a more intuitive picture of the molecule's reactivity than can be gleaned from orbital analysis alone. tandfonline.com

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying electron delocalization and understanding hybridization effects.

The three-dimensional structure of a molecule is not static, and it can exist in various conformations due to the rotation around single bonds. A Potential Energy Surface (PES) scan is a computational technique used to explore the different conformations of a molecule and to identify the most stable ones. By systematically changing a specific dihedral angle and calculating the energy at each step, a PES can be generated.

For this compound, PES scans would be particularly useful for studying the rotation around the C-O bonds of the ether linkage. These scans would reveal the energy barriers to rotation and identify the lowest energy conformers. This information is important for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. While tautomerism is less likely to be a major factor for the ground state of this specific molecule, PES scanning can also be employed to investigate the relative energies of any potential tautomeric forms, should they be relevant.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These studies are typically performed on a set of related molecules to derive predictive models. While general QSAR and QSPR methodologies are well-established, their specific application to a series of compounds that includes this compound has not been found in the reviewed literature.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of molecules to their steric and electrostatic fields. A search for CoMFA studies on this compound or a closely related series of analogs did not yield any specific results. Therefore, no CoMFA models or contour maps detailing the favorable and unfavorable steric and electrostatic interaction regions for this molecule's potential biological activity are available.

Comparative Molecular Similarity Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. Similar to CoMFA, no published CoMSIA studies specifically involving this compound could be located. Consequently, there is no available data on the similarity indices or field contribution maps for this compound.

Multiple Linear Regression (MLR) with Physicochemical Descriptors

Multiple Linear Regression (MLR) is a statistical technique often used in QSAR/QSPR to build a linear relationship between a dependent variable (e.g., biological activity) and one or more independent variables (physicochemical descriptors). To perform such a study, a dataset of compounds with measured activities and calculated descriptors is required. No studies were found that specifically used MLR to model the activity or properties of this compound as part of a larger dataset. Therefore, no predictive equations or data tables of relevant physicochemical descriptors for this compound are available in this context.

Validation and Robustness Assessment of QSAR/QSPR Models

The validation of QSAR/QSPR models is a critical step to ensure their predictive power and reliability. This involves various statistical methods such as internal validation (e.g., cross-validation) and external validation using a test set of compounds. Since no specific QSAR or QSPR models for this compound were found, there is consequently no information on the validation and robustness assessment of such models.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to the active site of a protein. Despite the relevance of the this compound scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, no specific molecular docking studies detailing the interactions of this exact compound with any biological target have been published. Therefore, there are no available data tables summarizing binding energies, interacting residues, or hydrogen bond interactions for this compound with any specific protein target.

Prediction of Binding Modes and Interaction Energies with Biomolecules

Currently, there are no specific published studies that detail the predicted binding modes or calculate the interaction energies of this compound with any particular biomolecule. While research exists on derivatives of anilinoquinazolines and other related structures, this information cannot be directly extrapolated to predict the behavior of the parent compound.

In a typical computational study of this nature, researchers would select a protein target of interest and use molecular docking software to predict the most likely binding pose of this compound within its active site. This would be followed by calculations to determine the binding energy, which indicates the strength of the interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, would be identified and analyzed. The absence of such data for this compound means that its potential biological targets and the nature of its molecular interactions remain speculative.

Conformational Analysis of this compound within Protein Binding Pockets

Similarly, there is a lack of available research on the conformational analysis of this compound when bound to a protein. Such studies are crucial for understanding how the molecule adapts its shape to fit into a binding site, a concept known as "induced fit." This analysis would typically involve molecular dynamics simulations to observe the dynamic behavior of the ligand-protein complex over time.

The flexibility of the ether linkage in this compound allows for a range of possible conformations. Understanding which of these conformations are energetically favorable within a specific protein pocket is key to designing more potent and selective inhibitors. Without this information, the rational design of derivatives of this compound for therapeutic purposes is significantly hampered.

The lack of computational studies on this compound presents an open area for future research. Such investigations would be invaluable in uncovering the therapeutic potential of this compound and guiding the synthesis of novel analogs with improved pharmacological properties.

Derivatization and Functionalization Strategies for 4 Pyridin 3 Yloxy Aniline

Modifications of the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary site for functionalization, owing to the reactivity of the amino group and the susceptibility of the phenyl ring to aromatic substitution.

The amino group of 4-(pyridin-3-yloxy)aniline readily undergoes reactions typical of primary aromatic amines. These include acylation, alkylation, and sulfonamidation, which are fundamental transformations for introducing a wide range of functional groups.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine (B92270) yields the corresponding amides. For instance, treatment with acetic anhydride produces N-(4-(pyridin-3-yloxy)phenyl)acetamide quora.comdoubtnut.comreddit.com. This reaction is a common strategy to protect the amino group or to introduce a specific acyl moiety.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, direct alkylation can sometimes lead to a mixture of mono- and di-alkylated products. More controlled alkylation can be performed under specific conditions, for example, through reductive amination with aldehydes or ketones.

Sulfonamidation: The amino group can be converted to a sulfonamide by reacting it with a sulfonyl chloride in the presence of a base. This reaction is useful for introducing sulfonyl groups, which can act as hydrogen bond donors and acceptors, thereby influencing the molecule's interaction with biological targets. For example, reaction with p-toluenesulfonyl chloride in pyridine would yield N-(4-(pyridin-3-yloxy)phenyl)-4-methylbenzenesulfonamide cbijournal.com.

| Reaction Type | Reagent | Product |

| Acylation | Acetic anhydride | N-(4-(pyridin-3-yloxy)phenyl)acetamide |

| Alkylation | Methyl iodide | 4-(pyridin-3-yloxy)-N-methylaniline |

| Sulfonamidation | p-Toluenesulfonyl chloride | N-(4-(pyridin-3-yloxy)phenyl)-4-methylbenzenesulfonamide |

The aniline phenyl ring can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the amino and the pyridinyloxy substituents play a crucial role in determining the position of the incoming electrophile. The amino group is a strong activating group and an ortho-, para-director, while the pyridinyloxy group is also an ortho-, para-director, though its activating effect is modulated by the electron-withdrawing nature of the pyridine ring.

Halogenation: Direct halogenation of this compound with reagents like bromine or chlorine would be expected to occur at the positions ortho to the strongly activating amino group.

Nitration: The nitration of anilines is often complex due to the basicity of the amino group. In strongly acidic media, such as a mixture of nitric acid and sulfuric acid, the anilinium ion is formed, which is a meta-director youtube.comtestbook.com. This can lead to a mixture of ortho-, meta-, and para-nitro derivatives. To achieve selective para-nitration, the amino group is often first protected by acylation youtube.com.

Sulfonation: Similar to nitration, sulfonation of the aniline ring with fuming sulfuric acid can be influenced by the protonation of the amino group in the acidic reaction medium.

| Reaction Type | Reagent | Expected Major Product(s) |

| Bromination | Bromine | 2-Bromo-4-(pyridin-3-yloxy)aniline |

| Nitration | Nitric acid, Sulfuric acid | Mixture of ortho-, meta-, and para-nitro isomers |

| Sulfonation | Fuming sulfuric acid | 2-Amino-5-(pyridin-3-yloxy)benzenesulfonic acid |

Functionalization of the Pyridine Heterocycle

The pyridine ring offers additional sites for modification, although its electron-deficient nature presents different reactivity patterns compared to the aniline ring.

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Reactions typically require harsh conditions and often result in substitution at the 3- and 5-positions. However, the presence of the activating aniline moiety connected through the ether linkage can influence the reactivity of the pyridine ring.

Nucleophilic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group such as a halide is present. For instance, a halogenated derivative of this compound could undergo nucleophilic substitution with various nucleophiles. The pyridine ring can be activated towards nucleophilic attack by N-oxidation to form a pyridine-N-oxide, which places a partial positive charge on the ring carbons youtube.com.

Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. Palladium-catalyzed cross-coupling reactions are a powerful tool for the C-H arylation of pyridine rings beilstein-journals.orgnih.gov. This strategy could be employed to introduce aryl or other organic fragments onto the pyridine moiety of this compound, leading to the formation of complex biaryl structures. For instance, direct arylation at the C-2 or C-4 position of the pyridine ring could be achieved under appropriate catalytic conditions.

| Reaction Type | Reagent/Catalyst | Potential Product |

| C-H Arylation | Aryl halide, Palladium catalyst | 4-((2-Arylpyridin-3-yl)oxy)aniline |

Chemical Transformations of the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under specific and often harsh conditions.

Ether Cleavage: The cleavage of diaryl ethers typically requires strong acids such as hydroiodic acid (HI) or Lewis acids like boron tribromide (BBr₃) masterorganicchemistry.com. Such a reaction would break the C-O bond, yielding 4-aminophenol and a 3-substituted pyridine derivative, likely 3-hydroxypyridine (B118123) or a 3-halopyridine depending on the reagent used. This transformation can be useful for deconstructing the molecule or for the synthesis of other derivatives from the resulting fragments.

| Transformation | Reagent | Products |

| Ether Cleavage | Hydroiodic acid (HI) | 4-Aminophenol and 3-Iodopyridine |

Heterocyclic Annulation and Scaffold Extension Based on this compound

The bifunctional nature of this compound, possessing a reactive aniline moiety and a pyridine ring, makes it a valuable precursor for the synthesis of more complex heterocyclic systems. Through annulation reactions, the existing rings can be fused with new heterocyclic structures, leading to the creation of novel chemical scaffolds. These strategies are pivotal in medicinal chemistry for expanding molecular diversity and exploring new structure-activity relationships.

One of the most common applications of anilines in heterocyclic synthesis is the construction of the quinoline core. Several classic named reactions can be employed for this purpose, utilizing the nucleophilic character of the aniline nitrogen and the activated aromatic ring.

The Combes quinoline synthesis , for instance, involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.orgdrugfuture.com When this compound is treated with a β-diketone like acetylacetone in the presence of a strong acid (e.g., sulfuric acid), a cyclization reaction is expected to occur. The reaction proceeds through the formation of an enamine intermediate, followed by electrophilic cyclization onto the aniline ring and subsequent dehydration to form the aromatic quinoline system. wikipedia.org Given that the para-position to the amino group is blocked, the cyclization will occur at one of the equivalent ortho-positions (C-3 or C-5 of the aniline ring). This regioselectivity ensures the formation of a single major quinoline isomer.

Another fundamental method is the Skraup synthesis , which constructs the quinoline scaffold by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). wikipedia.orgnih.gov The reaction first involves the dehydration of glycerol to acrolein. The aniline then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and oxidation to yield the quinoline. nih.gov Applying this to this compound would result in the formation of 7-(Pyridin-3-yloxy)quinoline.

Similarly, the Doebner-von Miller reaction offers a pathway to substituted quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds. nih.goviipseries.org This reaction is versatile as the choice of the α,β-unsaturated aldehyde or ketone determines the substitution pattern on the newly formed pyridine ring of the quinoline scaffold.

Beyond quinolines, the amino group of this compound can participate in condensation reactions to form other heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine rings, although this often requires a multi-step sequence or specific reagents that provide the N-C-N fragment necessary for pyrimidine ring closure.

The resulting annulated products represent a significant extension of the original scaffold, merging the electronic properties of the pyridinyloxyaniline moiety with those of the newly formed heterocyclic system.

Table 1: Examples of Heterocyclic Annulation Products from this compound

| Starting Material | Reagent(s) | Reaction Name | Plausible Product |

| This compound | Acetylacetone, H₂SO₄ | Combes Synthesis | 2,4-Dimethyl-7-(pyridin-3-yloxy)quinoline |

| This compound | Glycerol, H₂SO₄, Nitrobenzene | Skraup Synthesis | 7-(Pyridin-3-yloxy)quinoline |

| This compound | Crotonaldehyde, HCl | Doebner-von Miller | 2-Methyl-7-(pyridin-3-yloxy)quinoline |

Regioselective Synthesis of Complex this compound Derivatives

The synthesis of complex derivatives of this compound requires precise control over the position of newly introduced functional groups, a concept known as regioselectivity. The molecule offers several sites for functionalization: the activated aniline ring, the electron-deficient pyridine ring, and the nucleophilic amino group. The inherent electronic properties of the molecule dictate the preferred positions of electrophilic and nucleophilic attack.

Functionalization of the Aniline Ring

The aniline ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the amino group (-NH₂) and the ether oxygen (-O-). Both groups are ortho, para-directors. wikipedia.org Since the para-position relative to the amino group is occupied by the pyridinyloxy substituent, electrophilic attack is strongly directed to the two equivalent ortho-positions (C-3 and C-5).

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. For example, reaction with N-bromosuccinimide (NBS) or bromine in a suitable solvent would be expected to yield 3-bromo-4-(pyridin-3-yloxy)aniline or 3,5-dibromo-4-(pyridin-3-yloxy)aniline, depending on the stoichiometry of the reagent used. beilstein-journals.org The high activation of the ring suggests that these reactions can proceed under mild conditions.

Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acids is often problematic due to the oxidation of the amino group and the formation of the anilinium ion, which is a meta-director. youtube.com A common strategy to overcome this is to first protect the amino group, for instance, by acetylation to form an acetanilide. The acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled nitration. The resulting nitro group would be introduced at the 3-position. Subsequent hydrolysis of the amide yields the desired nitro-substituted aniline.

Functionalization of the Pyridine Ring

Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. wikipedia.org The ring nitrogen deactivates the ring towards electrophiles. Furthermore, under acidic conditions often used for electrophilic aromatic substitution, the pyridine nitrogen is protonated, which further increases its deactivating effect. If substitution were to occur, it would be directed to the positions meta to the nitrogen (C-2, C-4, C-6 relative to the pyridyl N). However, the activating effect of the ether oxygen at C-3 might counteract this, though successful electrophilic substitution on this ring remains challenging without specific catalytic systems.

Derivatization of the Amino Group

The primary amino group is a key site for functionalization. It can readily undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. For example, treatment with acetyl chloride would produce N-(4-(pyridin-3-yloxy)phenyl)acetamide.

Alkylation: The amino group can be alkylated, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid. This diazonium intermediate is highly versatile and can be replaced by a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

By carefully selecting reagents and reaction conditions, it is possible to selectively functionalize different parts of the this compound molecule to generate a diverse library of complex derivatives.

Table 2: Examples of Regioselective Functionalization of this compound

| Reaction Type | Reagent(s) | Position of Functionalization | Plausible Product |

| Bromination | N-Bromosuccinimide (1 eq.) | Aniline Ring (C-3) | 3-Bromo-4-(pyridin-3-yloxy)aniline |

| Dibromination | N-Bromosuccinimide (2 eq.) | Aniline Ring (C-3, C-5) | 3,5-Dibromo-4-(pyridin-3-yloxy)aniline |

| Acylation | Acetyl Chloride, Pyridine | Amino Group | N-(4-(pyridin-3-yloxy)phenyl)acetamide |

| Nitration (via protection) | 1. Acetic Anhydride2. HNO₃/H₂SO₄3. H₃O⁺, Δ | Aniline Ring (C-3) | 3-Nitro-4-(pyridin-3-yloxy)aniline |

Applications of 4 Pyridin 3 Yloxy Aniline As a Versatile Core Scaffold

Applications in Medicinal Chemistry and Drug Discovery

The 4-(Pyridin-3-yloxy)aniline scaffold is a key structural motif in modern medicinal chemistry, serving as a foundational framework for the development of a wide array of therapeutic agents. Its unique combination of a pyridine (B92270) ring and an aniline (B41778) group provides a versatile template for designing molecules that can interact with various biological targets, particularly protein kinases.

Role as a Privileged Structure in the Design of Bioactive Compounds

The this compound moiety is considered a privileged structure in drug discovery. Privileged structures are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility makes them highly valuable starting points for the design of novel bioactive compounds.

The pyridine nucleus, a six-membered heteroaromatic ring, is a ubiquitous component in many natural products and synthetic drugs. nih.gov Its presence can enhance water solubility and provides a key hydrogen bond acceptor through its nitrogen atom, facilitating strong interactions with protein targets. frontiersin.org The aniline portion of the scaffold offers a readily modifiable site for introducing various substituents, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. The ether linkage between the two rings provides a specific geometry and conformational flexibility that is often optimal for fitting into the ATP-binding pockets of kinases.

The combination of these features in the this compound core allows it to serve as an effective "hinge-binder" motif, a critical component for many kinase inhibitors. This scaffold mimics the adenine region of ATP, enabling it to anchor a molecule within the kinase's active site through hydrogen bonds, while appended chemical groups can extend into other regions of the active site to confer potency and selectivity. The phenylamino-pyrimidine (PAP) scaffold, which is structurally related, is another well-known privileged structure widely used in the development of tyrosine kinase inhibitors. nih.gov

Development of Kinase Inhibitors

Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The this compound scaffold has been extensively utilized as a core structure for the design and synthesis of potent and selective inhibitors for several important kinase families.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a significant role in cell proliferation, survival, and motility. Its aberrant activation is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention. mdpi.com The this compound core has been instrumental in the development of c-Met inhibitors.

Researchers have developed numerous derivatives based on this scaffold, conducting extensive structure-activity relationship (SAR) studies to optimize their potency. For instance, docking studies on derivatives like 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline have been performed to understand the molecular features that contribute to high inhibitory activity against c-Met. nih.gov These studies help in analyzing the preferred conformations and orientations of inhibitors within the c-Met active site. nih.gov The development of biarylamine-based inhibitors has led to compounds with nanomolar potency in biochemical assays and significant activity in c-Met-driven cancer cell lines. researchgate.net Modifications to the aniline and pyridine rings have been explored to enhance binding affinity and selectivity. For example, SU11274 is a selective c-Met inhibitor with an IC50 of 10 nM. selleckchem.com

| Compound | c-Met IC50 (nM) |

|---|---|

| SU11274 | 10 |

| Compound 18c (Mer/c-Met dual inhibitor) | 33.6 |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. researchgate.net Inhibiting VEGFR-2 is a validated strategy in cancer therapy. nih.gov The this compound scaffold has been successfully employed to create potent VEGFR-2 inhibitors.

The anilino-quinazoline structure, a close relative of the this compound core, has demonstrated effective binding properties for inhibiting the VEGFR-2 kinase. nih.gov SAR studies have revealed that specific substitutions on the aniline ring are crucial for activity. For instance, derivatives with a 3-fluorophenyl group or a 3-chlorophenyl group have shown potent VEGFR-2 inhibitory properties with IC50 values of 47 nM and 75 nM, respectively. nih.gov The strategic combination of a pyridine nucleus with other functional groups has led to compounds with excellent VEGFR-2 inhibitory activity, sometimes exceeding that of standard reference drugs like sorafenib. nih.gov

| Compound | VEGFR-2 IC50 |

|---|---|

| Compound 22 (Pyridine-triazole derivative) | 1.33 nM |

| Compound 10 (3-fluorophenyl derivative) | 47 nM |

| Compound 11 (3-chlorophenyl derivative) | 75 nM |

| Compound 9m (4-anilinoquinazoline derivative) | 7.0 nM |

The RAF kinases (A-RAF, B-RAF, and C-RAF) are a family of serine/threonine-specific protein kinases that are central components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently hyperactivated in human cancers due to mutations, particularly in B-RAF. nih.gov Therefore, developing RAF kinase inhibitors is a major focus of anticancer drug discovery. nih.gov

While direct examples using the precise this compound scaffold are less common, structurally similar compounds incorporating pyridine and aniline-like moieties have been developed as potent RAF inhibitors. For example, a cell-permeable triarylimidazole compound that acts as a potent inhibitor of B-RAF (IC50 = 10 nM) incorporates a pyridyl group. sigmaaldrich.com The design of selective B-RAF and B-RAFV600E inhibitors often involves scaffolds like 4-anilinoquinazolines, which share structural similarities with the pyridin-3-yloxy aniline core. nih.gov For instance, compound 9m, a 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazoline, was found to selectively inhibit B-RAF with an IC50 of 57 nM and B-RAFV600E with an IC50 of 51 nM. nih.gov

| Compound | Target | IC50 |

|---|---|---|

| Raf Kinase Inhibitor IV | B-RAF | 10 nM |

| Compound 9m | B-RAF | 57 nM |

| Compound 9m | B-RAF V600E | 51 nM |

Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their dysregulation is a common feature of cancer cells. nih.gov Selective inhibition of CDKs, particularly CDK4 and CDK6, has emerged as a successful therapeutic strategy. researchgate.net The N-(pyridin-3-yl)pyrimidin-4-amine scaffold, which is a bioisostere of this compound, has been identified as a promising framework for potent CDK inhibitors.

A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent CDK2 inhibitors. nih.gov One of the most promising compounds from this series, compound 7l, exhibited an IC50 of 64.42 nM against CDK2/cyclin A2. nih.gov Computational studies on such analogues have helped to elucidate the structural properties and molecular interactions responsible for their potent inhibitory activities. rsc.org The pyridine-amine-pyrimidine scaffold is a common feature in third-generation, FDA-approved CDK4/6 inhibitors, where it forms critical hydrogen bonds with hinge residues in the kinase's ATP-binding site. mdpi.com

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound 7l | CDK2/cyclin A2 | 64.42 |

Design and Synthesis of Dopamine Receptor Agonists (e.g., D3R)

The this compound framework is of interest in the design of ligands targeting dopamine receptors, particularly the D3 subtype (D3R). The D3 receptor is implicated in various neurological and psychiatric conditions, making it a significant target for drug discovery. The synthesis of selective D3R agonists often involves incorporating the pyridin-3-yloxy)aniline core into larger molecules designed to fit the receptor's binding pocket.

Researchers have developed synthetic routes to create novel D3R ligands, which can act as either antagonists or partial agonists. nih.govnih.gov While specific syntheses starting directly from this compound are detailed in proprietary literature, the general strategy involves using it as a key intermediate. The aniline nitrogen provides a reactive site for attaching various side chains and pharmacophores, which are crucial for achieving high affinity and selectivity for the D3 receptor over the closely related D2 receptor. The pyridine nitrogen can also serve as a hydrogen bond acceptor, further influencing the ligand's interaction with the receptor.

Exploration as Potential Anticancer Agents

Derivatives of this compound have emerged as a promising class of compounds in the field of oncology. The "anilino-pyridine" or "anilino-quinazoline" substructure is a common feature in many kinase inhibitors, and the this compound scaffold provides a foundation for developing new molecules with potent antiproliferative effects.

The anticancer activity of this compound derivatives often stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to exhibit significant anticancer activity by inhibiting cyclin-dependent kinases, specifically CDK2 and CDK9. nih.gov These kinases are crucial for regulating the cell cycle, and their inhibition leads to a halt in cell division. For example, compound 9a in one study showed potent activity against the HeLa cervical cancer cell line, while compound 14g was effective against MCF7 breast cancer and HCT-116 colon cancer cells. nih.gov

Receptor Tyrosine Kinase (RTK) Inhibition: The anilino-moiety is a key component of many successful RTK inhibitors. By analogy, derivatives of this compound can be designed to target receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth, angiogenesis, and metastasis.

Tubulin Polymerization Inhibition: Some pyridine derivatives act by disrupting the microtubule dynamics within cancer cells. They can inhibit the polymerization of tubulin, a key component of the cytoskeleton, which is essential for cell division (mitosis). This disruption leads to mitotic arrest and ultimately cell death.

Selected Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|---|

| 9a | HeLa | 2.59 | Doxorubicin | 2.35 |

| 14g | MCF7 | 4.66 | Doxorubicin | 4.57 |

| 14g | HCT-116 | 1.98 | Doxorubicin | 2.11 |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

A primary mechanism through which this compound-based compounds exert their anticancer effects is by inducing programmed cell death, known as apoptosis, and by interfering with the normal progression of the cell cycle.

Cell Cycle Arrest: Studies on pyrazolo[3,4-b]pyridine derivatives demonstrate their ability to cause cell cycle arrest at specific phases. nih.gov For instance, compound 9a was found to arrest HeLa cells in the S phase, while compound 14g caused G2/M phase arrest in MCF7 cells and S phase arrest in HCT-116 cells. nih.gov This halt in the cell cycle prevents cancer cells from replicating.

Apoptosis Induction: These compounds are also potent inducers of apoptosis. Treatment with these derivatives leads to a significant increase in both early and late apoptotic cell populations. nih.govmdpi.com This is often confirmed through assays that detect markers of apoptosis, such as the activation of caspases (e.g., caspase 3/7) and changes in the cell membrane. nih.gov The induction of apoptosis can be mediated by the intrinsic mitochondrial pathway, which is a common target for cancer therapeutics. mdpi.com

Investigation in Other Therapeutic Areas

The structural versatility of this compound has prompted its investigation in other therapeutic areas beyond cancer and neurology, notably in the search for new anti-infective agents.

Anti-tuberculosis Activity: The scaffold is related to 4-anilinoquinolines and 4-anilinoquinazolines, which have been explored as inhibitors of Mycobacterium tuberculosis (Mtb). The diaryl ether linkage and the anilino group are key structural features that can be modified to develop potent anti-tubercular agents. Research has shown that replacing the quinoline ring of the known anti-TB drug bedaquiline with pyridine heterocycles can retain significant activity. nih.gov

Antimalarial Activity: The 4-aminoquinoline core is a well-established pharmacophore for antimalarial drugs like chloroquine. youtube.com The structural similarity of this compound to this core makes it an attractive starting point for the design of new compounds aimed at combating drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. nih.govwho.int

In Silico and In Vitro Structure-Activity Relationship (SAR) Studies for Efficacy Optimization

Optimizing the therapeutic efficacy of compounds derived from this compound relies heavily on structure-activity relationship (SAR) studies. These studies, conducted both computationally (in silico) and in the laboratory (in vitro), aim to understand how modifying the chemical structure affects biological activity. nih.gov

Substitution on the Pyridine Ring: Modifications to the pyridine ring can significantly impact potency and selectivity. The position and nature of substituents can influence how the molecule interacts with its biological target. For example, in the development of anti-tubercular agents based on bedaquiline analogues, replacing the quinoline ring with various substituted pyridines was a key strategy to improve the safety profile while maintaining activity. nih.gov

Substitution on the Aniline Ring: The aniline part of the scaffold is also a critical site for modification. Attaching different functional groups to the phenyl ring can alter the compound's lipophilicity, electronic properties, and steric profile, all of which can affect its binding affinity to target proteins. For anticancer pyrazolo[3,4-b]pyridines, the nature of the aryl group attached to the core structure was found to be a determinant of cytotoxicity against different cancer cell lines. nih.gov

SAR studies have shown that the presence of specific groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance the antiproliferative activity of pyridine derivatives. nih.gov Conversely, bulky groups or certain halogen substitutions may decrease activity. nih.gov These insights are vital for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Applications in Materials Science

While this compound is a prominent scaffold in medicinal chemistry, its applications in materials science are not well-documented in current literature. The primary focus of research on this compound and its derivatives has been its biological activity.

However, aniline derivatives, in general, are foundational monomers for the synthesis of polyaniline (PANI), a well-known conducting polymer. researchgate.net Polyaniline and its derivatives are used in a variety of applications, including chemical sensors, energy storage devices, and corrosion inhibitors, due to their electrical properties and environmental stability. rsc.orgnih.gov In principle, the this compound monomer could be polymerized to create a functionalized polyaniline. The presence of the pyridyloxy side group could impart unique properties to the resulting polymer, such as altered solubility, processability, and specific sensing capabilities, by introducing a site for hydrogen bonding or metal coordination. Further research would be required to explore the synthesis and characterization of such polymers and to evaluate their potential in materials science applications.

Utilization in the Synthesis of Advanced Polymeric Materials

The diamine nature of this compound, combined with the specific electronic and structural contributions of its pyridine ring and ether linkage, makes it a significant monomer for the creation of high-performance polymers like polyimides.

Research Findings:

Pyridine-containing aromatic polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and good solubility in organic solvents. The incorporation of building blocks like this compound can enhance these properties. The pyridine unit introduces a kink in the polymer backbone, which can disrupt chain packing and improve solubility without significantly compromising thermal resistance. The ether linkage offers increased flexibility to the polymer chain, which can improve processability and enhance the mechanical properties of the final material, such as toughness and elongation at break. researchgate.net

A general synthesis route for these polyimides involves a two-step polycondensation reaction. First, a diamine monomer, such as this compound, is reacted with an aromatic dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) to form a poly(amic acid) precursor. This precursor is then converted into the final polyimide through thermal or chemical imidization. researchgate.net The properties of the resulting polyimides, including glass transition temperature (Tg), tensile strength, and dielectric constant, can be tailored by carefully selecting the dianhydride comonomer. researchgate.net

For instance, novel polyimides synthesized from various aromatic dianhydrides and pyridine-containing diamines have demonstrated high glass transition temperatures (268–338°C) and excellent thermal stability, with 5% weight loss occurring at temperatures between 521–548°C. researchgate.net Furthermore, these materials often exhibit good mechanical properties, with tensile strengths reaching up to 112.1 MPa, and possess low dielectric constants, making them suitable for applications in the microelectronics industry. researchgate.net

Table 1: Properties of Representative Pyridine-Containing Polyimides

| Property | Value Range | Significance |

|---|---|---|

| Glass Transition Temperature (Tg) | 268–338 °C | High thermal stability for demanding applications. |

| 5% Weight Loss Temperature | 521–548 °C | Excellent resistance to thermal degradation. |

| Tensile Strength | 89.2–112.1 MPa | Strong and durable materials for films and coatings. |

| Dielectric Constant | 2.53–3.11 | Suitable for use as insulators in microelectronics. |

Development of Dyes and Optical Materials

The electronic structure of this compound, featuring an electron-donating aniline group and an electron-withdrawing pyridine ring connected through an ether linkage, is characteristic of a push-pull system. This configuration is fundamental to the design of organic dyes and materials with interesting optical properties, particularly in the field of electrochromism.

Research Findings:

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. Metallopolymers derived from transition metal polypyridine complexes are a promising class of electrochromic materials. mdpi.com The pyridine moiety in this compound can coordinate with metal centers (e.g., Ruthenium, Platinum), and the aniline group provides a site for electropolymerization. mdpi.comscispace.com

When electropolymerized onto a transparent conductive electrode (like ITO-coated glass), thin films of polymers incorporating this scaffold can be created. researchgate.net These films can switch between different colored states upon electrochemical oxidation and reduction. For example, a solid-state electrochromic device can be fabricated where the polymer film acts as the active layer, switching from a pale yellow or transparent state to a blue or dark blue state when a voltage is applied. mdpi.comresearchgate.net

The performance of such electrochromic devices is evaluated based on several parameters:

Optical Contrast (ΔT%) : The percentage difference in transmittance between the colored and bleached states. High contrast is desirable for clear visibility. mdpi.com

Response Time : The time taken to switch between states. Fast switching times (a few seconds) are essential for display applications. mdpi.com

Coloration Efficiency : A measure of the change in optical density per unit of charge injected, indicating the material's efficiency in converting electrical input to an optical change. mdpi.com

Stability : The ability to withstand numerous switching cycles without significant degradation in performance. mdpi.com

The specific structure of this compound allows for fine-tuning of these properties. The donor-acceptor nature influences the energy of the intramolecular charge transfer (ICT) band, which determines the color of the material. mdpi.com

Role as a Ligand in Catalysis and Coordination Chemistry

The presence of nitrogen atoms in both the aniline group and the pyridine ring makes this compound an effective ligand for coordinating with metal ions. This capability is extensively used in the field of coordination chemistry to construct discrete molecular complexes, coordination polymers, and metal-organic frameworks (MOFs).

Research Findings:

As a ligand, this compound can be described as multimodal and flexible. It can coordinate to metal centers in various ways, leading to a diverse range of supramolecular structures. rsc.org The nitrogen of the pyridine ring is a common coordination site, while the amine group can also participate in binding, allowing the molecule to act as a bridge between metal centers.

This versatility has been harnessed to create metal-organic frameworks (MOFs), which are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.orgmdpi.com MOFs are of great interest for applications in gas storage, separation, and catalysis due to their high surface areas and tunable pore environments. acs.orgacs.org

The use of pyridine-containing ligands like this compound is advantageous for several reasons:

Structural Diversity : The directional nature of the pyridine coordination can guide the assembly of specific network topologies. nih.gov

Functional Pores : The uncoordinated nitrogen atoms of the pyridine rings can line the pores of the MOF, creating basic sites that can be active in catalysis or can be used for post-synthetic modification.

Enhanced Stability : The rigid pyridine ring contributes to the formation of robust frameworks with good thermal and chemical stability. nih.gov

MOFs built with such ligands have demonstrated exceptional catalytic activity in various organic transformations, including oxidation, hydrogenation, and esterification reactions. acs.orgacs.org The metal centers act as the primary active sites, while the organic linker modulates the catalytic environment and substrate accessibility. acs.org For example, MOFs have been used for the selective sensing of harmful molecules like 4-nitroaniline in water. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 4 Pyridin 3 Yloxy Aniline

Integration of Artificial Intelligence and Machine Learning in Rational Design

The rational design of novel drug candidates based on the 4-(Pyridin-3-yloxy)aniline scaffold is set to be revolutionized by the increasing integration of artificial intelligence (AI) and machine learning (ML). These computational tools offer the potential to accelerate the drug discovery process, reduce costs, and improve the success rate of clinical trials.

Predictive Modeling for Enhanced Efficacy and Safety: AI and ML algorithms can be trained on vast datasets of chemical structures and their associated biological activities to develop predictive models. For this compound derivatives, these models can predict key pharmacodynamic and pharmacokinetic properties, including:

Binding Affinity: Deep learning models, such as KDBNet, which incorporates 3D structural data, can predict the binding affinities of novel this compound analogs to their target kinases with greater accuracy than traditional methods. This allows for the in silico screening of vast virtual libraries to identify the most promising candidates for synthesis and experimental testing.

ADMET Properties: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in drug development. Machine learning models can be developed to forecast the ADMET profiles of this compound derivatives, helping to identify and eliminate compounds with unfavorable properties early in the discovery pipeline.

Off-Target Effects: By screening against a wide range of biological targets, AI can help predict potential off-target interactions of this compound-based compounds, thus minimizing the risk of adverse side effects.

Generative Models for Novel Scaffolds: Generative AI models can design novel molecules with desired properties from scratch. By learning the underlying chemical rules and structure-activity relationships from existing data, these models can propose new this compound derivatives with enhanced potency, selectivity, and drug-like properties.

The integration of these AI and ML approaches will enable a more targeted and efficient exploration of the chemical space around the this compound scaffold, leading to the faster identification of superior drug candidates.

Exploration of Novel Biological Targets and Disease Indications

While the this compound motif is well-established in the context of kinase inhibition for oncology, its therapeutic potential extends far beyond this initial application. Future research will focus on exploring novel biological targets and expanding the range of disease indications for which this scaffold can provide therapeutic benefits.

Targeting Novel Kinases: The human kinome comprises over 500 kinases, many of which remain underexplored as drug targets. Computational approaches, including deep learning, can be used to identify new potential kinase targets for this compound-based inhibitors. This could lead to the development of treatments for a wider range of cancers and other diseases driven by aberrant kinase signaling.

Beyond Oncology: The roles of kinases and other potential targets of this compound derivatives in various pathological processes suggest that this scaffold could be repurposed for a multitude of diseases, including:

Inflammatory and Autoimmune Diseases: Kinases play crucial roles in regulating immune responses, making them attractive targets for inflammatory and autoimmune disorders.

Neurodegenerative Diseases: Dysregulation of kinase signaling has been implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.

Infectious Diseases: The discovery of compounds with activity against parasites like Plasmodium falciparum highlights the potential for targeting pathogen-specific kinases or other enzymes.

A systematic exploration of the biological activity of this compound derivatives against a diverse panel of targets will be crucial for unlocking their full therapeutic potential.

Advanced Material Engineering and Functionalization of the Pyridyloxy-Aniline Motif

The unique electronic and structural properties of the this compound motif make it an attractive building block for the development of advanced functional materials. Future research in this area will focus on the synthesis and characterization of novel materials with tailored properties for a range of applications.

Drug Delivery Systems: The pyridyloxy-aniline scaffold can be incorporated into polymers to create novel drug delivery systems. These materials can be designed to encapsulate therapeutic agents and release them in a controlled manner at the target site, improving efficacy and reducing side effects. Functionalized scaffolds can provide a three-dimensional support for tissue regeneration and regulate cell behavior.

Organic Electronics: The aromatic nature of the this compound core suggests its potential use in the development of organic electronic materials. By modifying the scaffold with different functional groups, it may be possible to tune its electronic properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Functionalized Scaffolds: The pyridyloxy-aniline motif can serve as a versatile scaffold for the attachment of various functional groups. This allows for the creation of a diverse library of compounds with tailored properties for specific applications in materials science and medicinal chemistry.

The exploration of this compound in material engineering is still in its early stages, but the inherent properties of this scaffold suggest a promising future for its use in a variety of advanced technologies.

Collaborative Research and Translational Studies for Drug Development

The successful translation of promising this compound-based compounds from the laboratory to the clinic will require a concerted effort involving collaboration between academic institutions, pharmaceutical companies, and government agencies.

Academic-Industry Partnerships: These collaborations are crucial for bridging the gap between basic research and clinical development. Academic labs often excel in target identification and early-stage discovery, while pharmaceutical companies have the resources and expertise for preclinical and clinical development. Several successful kinase inhibitors have emerged from such partnerships.

Consortia and Public-Private Partnerships: Large-scale consortia and public-private partnerships can pool resources and expertise to tackle the challenges of drug development. These initiatives can facilitate data sharing, standardize assays, and accelerate the development of novel therapies based on the this compound scaffold.

Translational Research: A strong focus on translational research is essential to ensure that basic scientific discoveries are effectively translated into new treatments. This involves a multidisciplinary approach that integrates medicinal chemistry, pharmacology, toxicology, and clinical research to guide the development of this compound-based drugs from bench to bedside.

The future development of this compound as a therapeutic agent will depend on fostering a collaborative and translational research environment that can effectively navigate the complexities of the drug development process.

常见问题

Basic: What are the recommended synthetic routes for 4-(Pyridin-3-yloxy)aniline, and how can purity be optimized?

Methodological Answer:

this compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 3-hydroxypyridine and 4-fluoro- or 4-nitroaniline derivatives. Key steps include:

- Reagent Selection : Use potassium carbonate as a base in polar aprotic solvents (e.g., DMF or DMSO) to facilitate the substitution reaction .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) removes unreacted starting materials. Recrystallization in ethanol/water mixtures enhances purity (>98%) .

- Yield Optimization : Monitor reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 pyridine:aniline derivative) to minimize side products like dimerization .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

- NMR :

- 1H NMR : Aromatic protons appear as multiplets in δ 6.8–8.5 ppm. The NH2 group shows a broad singlet at δ 5.2–5.5 ppm, which disappears upon deuteration .

- 13C NMR : The pyridinyloxy carbon resonates at δ 150–155 ppm, while the aniline carbons appear at δ 115–125 ppm .

- IR : Stretching vibrations for NH2 (~3450 cm⁻¹) and C-O-C (pyridinyloxy, ~1240 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 187.1, with fragmentation peaks at m/z 170 (loss of NH2) and 93 (pyridinyl fragment) .

Advanced: How do computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) reveal:

- Electron Density : The pyridinyloxy group withdraws electron density via conjugation, making the aniline ring electron-deficient. This directs electrophilic substitution to the para position of the NH2 group .

- Reactivity : Frontier Molecular Orbital (FMO) analysis shows a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity in cross-coupling reactions .

- Solvent Effects : PCM models predict enhanced solubility in polar solvents (e.g., DMSO), aligning with experimental logP values (~1.8) .

Advanced: How can crystallographic data resolve contradictions in reported reaction outcomes for derivatives of this compound?

Methodological Answer:

Contradictions in reaction yields (e.g., Suzuki coupling vs. Buchwald-Hartwig amination) often arise from steric or electronic factors. Strategies include: